![molecular formula C13H10BrF2N B3341366 4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline CAS No. 1019614-02-8](/img/structure/B3341366.png)
4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline
Overview
Description
4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline is a chemical compound. It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline can be achieved through a multi-step process. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves the amination of 2-bromo-4-fluorobenzoic acid with aniline to yield N-phenyl-4-fluoro-anthranilic acid .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline can be represented by the formula C7H5Br2F. The compound has a molecular weight of 267.923 g/mol . The InChI Key for this compound is XMHNLZXYPAULDF-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline can participate in various chemical reactions. For instance, it can be used in the preparation of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline is a crystalline powder or fused solid with a melting point of 33-37°C . It has a density of 1.517 g/mL at 25°C .Safety and Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2N/c14-10-3-6-13(12(16)7-10)17-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSQLACGMOZJRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-N-(4-fluorobenzyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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